molecular formula C6H4Br2N2O2 B8437045 2-Bromo-3-(bromomethyl)-5-nitropyridine

2-Bromo-3-(bromomethyl)-5-nitropyridine

Cat. No.: B8437045
M. Wt: 295.92 g/mol
InChI Key: CGCFAJHJPYXLPG-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-5-nitropyridine is a useful research compound. Its molecular formula is C6H4Br2N2O2 and its molecular weight is 295.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-5-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2

InChI Key

CGCFAJHJPYXLPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 75 mL pressure vessel was charged with 2-bromo-3-methyl-5-nitropyridine (540 mg, 2.49 mmol), N-bromo-succinimide (452 mg, 2.54 mmol), 1,1′-azobis(cyclohexanecarbonitrile) (61 mg, 0.25 mmol) and 25 mL CCl4, The vessel was closed with a rubber septum and thoroughly purged with Argon. The rubber septum was switched to a Teflon cap and the reaction mixture was stirred at 100° C. for 42 h. The mixture was cooled to RT, filtered to remove the succinimide byproduct, washed with CCl4 and concentrated under vacuum. The crude residue was purified by chromatography on silica gel (using a solvent gradient from 1% to 20% EtOAc in hexanes) in order to isolate the desired product as a yellow oil (316 mg; 74% yield based on the amount of recovered starting material), along with some dibromonated byproduct (142 mg) and unreacted starting material (228 mg).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
74%

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